2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile
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Overview
Description
2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures and functional groups .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and can influence various biochemical pathways .
Biochemical Analysis
Biochemical Properties
Therefore, it’s difficult to elaborate on the role of this product in biochemical reactions, or identify and discuss the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
Therefore, it’s challenging to detail the effects of this product on various types of cells and cellular processes .
Temporal Effects in Laboratory Settings
There is no available information on the changes in the effects of 2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile over time in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature .
Transport and Distribution
There is no available information on how this compound is transported and distributed within cells and tissues .
Preparation Methods
The synthesis of 2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile involves several steps. One common method includes the reaction of 4-phenylpyridine-3-carbonitrile with 4-methylpiperidine under specific conditions. The reaction typically requires a base such as potassium hydroxide and a solvent like ethylene glycol. The mixture is refluxed for a certain period, followed by cooling and dilution with water to obtain the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Comparison with Similar Compounds
2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile can be compared with other piperidine derivatives. Similar compounds include:
2-Amino-4-methylpyridine: Known for its use in pharmaceuticals and as a precursor in organic synthesis.
4-Phenylpyridine: Used in the synthesis of various organic compounds and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-14-8-11-21(12-9-14)18-17(13-19)16(7-10-20-18)15-5-3-2-4-6-15/h2-7,10,14H,8-9,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJHBRUDXPSULJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CC(=C2C#N)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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